molecular formula C13H13N3O3 B10872623 (2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid

(2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid

Cat. No.: B10872623
M. Wt: 259.26 g/mol
InChI Key: FRWLPPWUUCUWQN-BQYQJAHWSA-N
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Description

3-{5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}ACRYLIC ACID is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}ACRYLIC ACID typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, usually through a nucleophilic aromatic substitution reaction.

    Formation of the acrylic acid moiety: This can be done by a Knoevenagel condensation reaction between the oxadiazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}ACRYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-{5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLAMINO)BENZOIC ACID: Similar in structure but lacks the oxadiazole ring.

    5-(4-(DIMETHYLAMINO)PHENYL)-1,3,4-OXADIAZOLE: Similar but lacks the acrylic acid moiety.

Uniqueness

3-{5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}ACRYLIC ACID is unique due to the combination of the oxadiazole ring, dimethylamino group, and acrylic acid moiety, which confer distinct chemical and physical properties, making it versatile for various applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

(E)-3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H13N3O3/c1-16(2)10-5-3-9(4-6-10)13-15-14-11(19-13)7-8-12(17)18/h3-8H,1-2H3,(H,17,18)/b8-7+

InChI Key

FRWLPPWUUCUWQN-BQYQJAHWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)/C=C/C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C=CC(=O)O

Origin of Product

United States

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